molecular formula C17H16N4O3S B5637388 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B5637388
M. Wt: 356.4 g/mol
InChI Key: PQYBYFMLEWOHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and an acetamide linker connected to a 4-methylthiazol-2-yl moiety. Its molecular formula is C₁₇H₁₆N₄O₃S (calculated molecular weight: 356.4 g/mol). The 4-methoxy group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the thiazole ring contributes to hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-11-10-25-17(18-11)19-15(22)9-21-16(23)8-7-14(20-21)12-3-5-13(24-2)6-4-12/h3-8,10H,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYBYFMLEWOHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazine ring. The final step involves the reaction of the pyridazine derivative with 4-methylthiazole-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyridazine ring.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H20N4O3S
  • Molecular Weight : 396.5 g/mol
  • Key Functional Groups :
    • Pyridazine ring
    • Methoxyphenyl group
    • Thiazole moiety

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide exhibit significant antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening

A series of synthesized thiazolidinone derivatives were evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the thiazole or pyridazine components could enhance efficacy .

Anticancer Potential

Research has also explored the cytotoxic effects of similar compounds on cancer cell lines. For instance, derivatives containing the pyridazine scaffold have shown promising results in inhibiting the proliferation of breast cancer cells, indicating potential as anticancer agents.

Table 2: Cytotoxicity Data

Compound NameIC50 (µM)Cell Line Tested
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide27.7 - 39.2MCF-7, T47-D
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide>100NIH-3T3 (normal)

Anti-inflammatory Properties

Compounds with similar structural features have been investigated for their anti-inflammatory effects. The presence of the thiazole moiety is believed to contribute to these properties, making it a candidate for further research in inflammatory diseases.

Table 3: Synthesis Pathway Overview

StepReaction TypeKey Reactants
Step 1CondensationPyridazine + Methoxyphenol
Step 2CyclizationThioamide + Aldehyde
Step 3Acetamide CouplingAcetic Anhydride + Amine

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported) Reference
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide C₁₇H₁₆N₄O₃S 356.4 4-methoxyphenyl, 4-methylthiazol-2-yl Not explicitly reported in evidence
2-(3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide C₁₈H₁₅FN₄O₃ 354.3 4-fluoro-2-methoxyphenyl, pyridin-2-yl Not reported
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide C₁₈H₁₆N₄O₃ 336.3 4-methoxyphenyl, pyridin-4-yl Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide C₂₉H₃₀FN₇O₃ 567.6 Fluorophenyl-piperazine, antipyrine core Anticancer activity (cell line data not specified)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide C₂₁H₂₂N₄O₄S 426.5 Quinazoline-sulfonyl, 4-methoxyphenyl Remarkable anticancer activity (HCT-1, MCF-7, PC-3 cells)

Key Structural and Functional Differences

  • Substituent Effects: The 4-methylthiazol-2-yl group in the target compound distinguishes it from analogs with pyridine (e.g., ) or antipyrine moieties (e.g., ). Thiazoles are known to enhance metabolic stability compared to pyridines, which may improve pharmacokinetics . The 4-methoxyphenyl group is shared with compound 6 m (), but its positioning on the pyridazinone ring may alter steric interactions in target binding compared to fluorinated derivatives (e.g., ).
  • Biological Activity Trends: Compounds with 4-methoxyphenyl groups (e.g., ) demonstrate notable anticancer activity, suggesting this substituent may play a role in targeting kinase or DNA repair pathways. However, the target compound’s thiazole moiety could modulate selectivity compared to quinazoline-based analogs . Pyridazinone derivatives with piperazine or piperidine substituents (e.g., ) show enhanced solubility and receptor affinity due to their basic nitrogen atoms, a feature absent in the target compound.

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core with a methoxyphenyl group and a thiazole moiety, which contribute to its unique biological properties. The molecular formula is C20H19N3O4C_{20}H_{19}N_{3}O_{4}, and it has a molecular weight of approximately 365.39 g/mol.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The presence of functional groups allows it to inhibit enzyme activity by binding to active or allosteric sites, thus disrupting normal cellular processes.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazines exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising cytotoxic effects against various cancer cell lines. Research indicates that derivatives can induce apoptosis in cancer cells, with IC50 values often ranging from 0.0010.001 to 1μM1\mu M for potent compounds .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa29Apoptosis
Compound BMCF-773Apoptosis
Compound CSF-295<1Topoisomerase II inhibition

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it may target enzymes involved in cancer metabolism or inflammatory pathways, leading to reduced tumor growth or inflammation .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related pyridazine compounds against multiple cancer cell lines, including MCF-7 and HeLa cells. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, suggesting their potential as effective anticancer agents .
  • Mechanistic Studies : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry and DNA fragmentation assays demonstrated that specific derivatives activate apoptotic pathways, confirming their role as pro-apoptotic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Core formation : Condensation of 4-methoxyphenyl-substituted pyridazinone precursors with chloroacetyl chloride under reflux in ethanol or acetic acid .

Amide coupling : Reacting the intermediate with 4-methylthiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

  • Key variables : Solvent polarity, reaction time (12–24 hours), and temperature (60–80°C for condensation; 0–25°C for coupling) critically impact yield (reported 45–68% for analogs) .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Structural confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify pyridazinone ring protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 385.12 for analogs) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How is the compound initially screened for biological activity?

  • In vitro assays :

  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC50_{50} values compared to reference drugs like doxorubicin .
    • Target prioritization : Molecular docking against proteins with pyridazinone-binding pockets (e.g., COX-2, EGFR) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., pyridazinone ring formation) be validated?

  • Approach :

Isotopic labeling : Use 18O^{18}O-labeled reagents to track oxygen incorporation during pyridazinone cyclization .

Kinetic studies : Monitor intermediate formation via in situ FTIR or HPLC to identify rate-limiting steps .

  • Case study : Analogous compounds showed a two-step mechanism: initial keto-enol tautomerism followed by nucleophilic attack, with activation energy ~60 kJ/mol .

Q. How to resolve contradictions in reported biological activity data across structural analogs?

  • Analysis framework :

Analog Substituent Reported Activity Potential Confounder
4-Methoxyphenyl (target)Anticancer (IC50_{50} 12 µM)Solubility limitations in aqueous media
4-Fluorophenyl Antiviral (EC50_{50} 8 µM)Differential cell permeability
Naphthalen-2-yl COX-2 inhibition (80% at 10 µM)Off-target binding to COX-1
  • Resolution : Use isothermal titration calorimetry (ITC) to quantify binding specificity and adjust assay buffers to mimic physiological conditions .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • ADMET profiling :

Solubility : Nanoformulation with PEGylated liposomes to enhance aqueous solubility (tested via shake-flask method) .

Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify major metabolites (e.g., O-demethylation at 4-methoxyphenyl) .

BBB permeability : Parallel artificial membrane permeability assay (PAMPA) with logPeP_e > −5.0 indicative of CNS penetration .

Q. How to establish structure-activity relationships (SAR) for pyridazinone-thiazole hybrids?

  • Computational SAR :

Substituent Electronic Effect (Hammett σ) Biological Activity Trend
4-OCH3_3σ = −0.27 (electron-donating)Enhanced anticancer activity
4-Clσ = +0.23 (electron-withdrawing)Improved enzyme inhibition
4-Fσ = +0.06Mixed efficacy
  • Experimental validation : Synthesize derivatives with modulated electronic profiles and test in enzyme assays .

Q. What methodologies assess the compound’s toxicity in preclinical models?

  • In vitro :

  • Hepatotoxicity : ALT/AST release assays in HepG2 cells after 48-hour exposure .
  • Genotoxicity : Comet assay to detect DNA strand breaks .
    • In vivo : Acute toxicity studies in rodents (OECD 423), monitoring body weight, organ histopathology, and hematological parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.